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molecular formula C24H22O4 B3166555 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid CAS No. 912545-09-6

2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid

Cat. No. B3166555
M. Wt: 374.4 g/mol
InChI Key: GADYYKPUHQGBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530469B2

Procedure details

Methyl 2,4-bis-benzyloxy-5-isopropenyl-benzoate (700 mg, 1.80 mmol) was dissolved in methanol (20 ml), a solution of potassium hydroxide (286 mg, 5.1 mmol) in water (4 ml) was added and the mixture was stirred and held at reflux for 3 hours. Upon cooling the solvent was removed in vacuo and the mixture acidified to pH 2 or below by the addition of 2M hydrochloric acid. The mixture was extracted with dichloromethane, the organic layer was separated and the solvent removed in vacuo to afford 2,4-bis-benzyloxy-5-isopropenyl-benzoic acid (600 mg, 89%) as a colourless solid. 1H NMR (DMSO-d6) 7.52 (2H, d), 7.47-7.29 (9H, m), 6.82 (1H, s), 5.20 (2H, s), 5.17 (2H, s), 5.06 (1H, s), 5.04 (1H, s), 2.03 (3H, s). MS: [M+H]+ 375.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
286 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:16]([C:27]([CH3:29])=[CH2:28])=[CH:15][C:10]=1[C:11]([O:13]C)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+]>CO.O>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:16]([C:27]([CH3:29])=[CH2:28])=[CH:15][C:10]=1[C:11]([OH:13])=[O:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OC)C=C(C(=C1)OCC1=CC=CC=C1)C(=C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
286 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
the mixture acidified to pH 2 or below by the addition of 2M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)O)C=C(C(=C1)OCC1=CC=CC=C1)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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